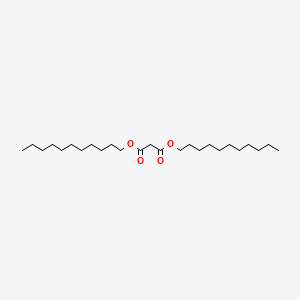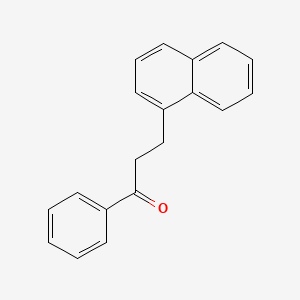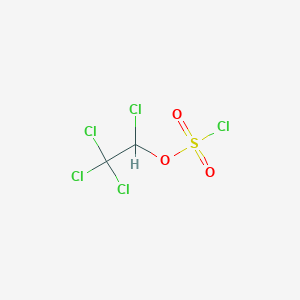
1,2,2,2-Tetrachloroethyl sulfurochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,2-Tetrachloroethyl sulfurochloridate is an organosulfur compound characterized by the presence of both chlorine and sulfur atoms. This compound is known for its reactivity and is used in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,2-Tetrachloroethyl sulfurochloridate typically involves the chlorination of ethyl sulfurochloridate. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted at elevated temperatures to facilitate the chlorination process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and ensures consistent product quality. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,2,2-Tetrachloroethyl sulfurochloridate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Sulfonyl chlorides.
Reduction: Less chlorinated derivatives.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
1,2,2,2-Tetrachloroethyl sulfurochloridate has several applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of 1,2,2,2-Tetrachloroethyl sulfurochloridate involves its reactivity with nucleophiles. The chlorine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The molecular targets and pathways involved include interactions with enzymes and proteins, leading to modifications that can alter their activity.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrachloroethane: Similar in structure but lacks the sulfur atom.
1,2,2,2-Tetrachloroethyl disulfide: Contains a disulfide linkage instead of a single sulfur atom.
1,2,2,2-Tetrachloroethyl carbonochloridate: Contains a carbonyl group in place of the sulfur atom.
Uniqueness
1,2,2,2-Tetrachloroethyl sulfurochloridate is unique due to the presence of both chlorine and sulfur atoms, which impart distinct reactivity and chemical properties. This makes it a valuable compound in various chemical processes and applications.
Properties
CAS No. |
91948-95-7 |
|---|---|
Molecular Formula |
C2HCl5O3S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1,1,1,2-tetrachloro-2-chlorosulfonyloxyethane |
InChI |
InChI=1S/C2HCl5O3S/c3-1(2(4,5)6)10-11(7,8)9/h1H |
InChI Key |
OOLUZGZUENURAW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(OS(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide](/img/structure/B14360702.png)
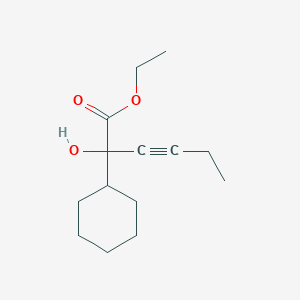
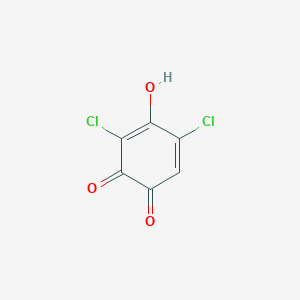



![2-tert-Butyl-6-[2-(4-methoxyphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14360734.png)
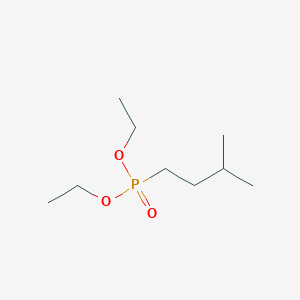
![3-Methyl-N-{2-[(methylamino)oxy]-2-oxoethyl}aziridine-2-carboxamide](/img/structure/B14360743.png)
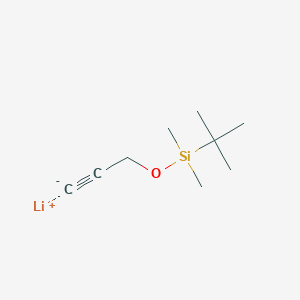

![1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl-](/img/structure/B14360763.png)
